Cas no 851132-06-4 (2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide)

2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- F0599-0189
- 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- AKOS002045576
- G856-1681
- 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- HMS1901F22
- 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- 851132-06-4
- CHEMBL1404840
- EU-0024484
- NCGC00135708-01
-
- Inchi: 1S/C21H20N4OS2/c1-13-4-5-17-18(11-13)28-20(23-17)24-19(26)12-27-21-22-6-7-25(21)16-9-14(2)8-15(3)10-16/h4-11H,12H2,1-3H3,(H,23,24,26)
- InChI Key: OJZWLXGPJZCTOD-UHFFFAOYSA-N
- SMILES: S(CC(NC1=NC2C=CC(C)=CC=2S1)=O)C1=NC=CN1C1C=C(C)C=C(C)C=1
Computed Properties
- Exact Mass: 408.10785362g/mol
- Monoisotopic Mass: 408.10785362g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 541
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 113Ų
2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0599-0189-1mg |
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
851132-06-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0599-0189-3mg |
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
851132-06-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0599-0189-20mg |
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
851132-06-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0599-0189-5mg |
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
851132-06-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0599-0189-15mg |
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
851132-06-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0599-0189-5μmol |
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
851132-06-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0599-0189-30mg |
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
851132-06-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0599-0189-75mg |
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
851132-06-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0599-0189-4mg |
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
851132-06-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0599-0189-40mg |
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
851132-06-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide Related Literature
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
Additional information on 2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Research Brief on 2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (CAS: 851132-06-4)
Recent studies on the compound 2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (CAS: 851132-06-4) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been the subject of extensive research due to its promising pharmacological properties, particularly in targeting specific enzymes and pathways involved in inflammatory and oncogenic processes.
The synthesis and characterization of 851132-06-4 have been detailed in several recent publications, emphasizing its stability and bioavailability. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's molecular structure and purity. These studies have laid the groundwork for further investigations into its mechanism of action and therapeutic applications.
In vitro and in vivo studies have demonstrated that 2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide exhibits significant inhibitory activity against key enzymes such as cyclooxygenase-2 (COX-2) and protein kinases, which are critical in the regulation of inflammation and cell proliferation. These findings suggest its potential as a lead compound for the development of new anti-inflammatory and anti-cancer drugs.
Recent preclinical trials have further explored the pharmacokinetics and toxicity profile of 851132-06-4. Results indicate favorable absorption and distribution properties, with minimal adverse effects observed at therapeutic doses. These studies have also identified optimal formulations and delivery methods to enhance the compound's efficacy and reduce potential side effects.
Future research directions for 2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide include the exploration of its synergistic effects with existing therapeutic agents and the development of derivatives to improve its selectivity and potency. Additionally, ongoing clinical trials aim to validate its safety and efficacy in human subjects, paving the way for its potential approval as a new therapeutic option.
In conclusion, the compound 851132-06-4 represents a promising candidate in the field of chemical biology and medicinal chemistry, with significant potential for addressing unmet medical needs in inflammation and oncology. Continued research and development efforts are essential to fully realize its therapeutic benefits and bring it to the forefront of modern medicine.
851132-06-4 (2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide) Related Products
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 849353-34-0(4-bromopyrimidin-5-amine)



